5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H3ClF4O3S It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a fluorine atom and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride typically begins with 5-fluoro-2-(trifluoromethoxy)benzenesulfonic acid.
Chlorination: The sulfonic acid is then treated with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the sulfonic acid group into a sulfonyl chloride group, yielding this compound.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor for other compounds that undergo such transformations.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Palladium catalysts for coupling reactions.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Thioethers: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Acts as a building block for the preparation of more complex molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The reactivity of 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or thioether bonds. The presence of the fluorine and trifluoromethoxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(trifluoromethoxy)benzene-1-sulfonyl chloride: Lacks the fluorine substitution on the benzene ring.
5-chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of the fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1446478-68-7 |
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Molecular Formula |
C7H3ClF4O3S |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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